methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride
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Overview
Description
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the reaction of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and subsequent oxidation of the N-protected β-aminoalcohol by potassium permanganate . The overall yield of this synthesis can be around 68% .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity . These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- Methyl 1H-1,2,4-triazole-3-carboxylate
- 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Uniqueness
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-(1,2,4-triazol-1-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-11-6(10)2-3-9-5-7-4-8-9;/h4-5H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFXOZOSYSUFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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